Physicochemical properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Physicochemical properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Introduction
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, identified by CAS Number 120100-04-1, is a polysubstituted aromatic ester of significant interest in the fields of agrochemistry and synthetic organic chemistry.[1][2][3][4] Its molecular structure, featuring a strategic arrangement of chloro, methyl, and methylsulfonyl groups on a methyl benzoate scaffold, makes it a highly valuable intermediate. Primarily, it serves as a critical building block in the synthesis of advanced triketone herbicides, such as Tembotrione, which are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6]
The precise functionality of this molecule—the electron-withdrawing nature of the chloro and methylsulfonyl groups, combined with the steric influence of the methyl group—governs its reactivity and makes it an ideal precursor for constructing complex target molecules. This guide provides a comprehensive analysis of its core physicochemical properties, outlines a robust synthetic pathway, and details a complete analytical workflow for its characterization, offering researchers and development professionals the foundational knowledge required for its effective application.
Section 1: Core Physicochemical Properties
The unique substitution pattern of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate dictates its physical and chemical behavior. The presence of the polar methylsulfonyl group and the ester moiety, contrasted with the nonpolar methyl group and aromatic ring, results in moderate lipophilicity and specific solubility characteristics.
Caption: 2D Structure of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | PubChem[1] |
| CAS Number | 120100-04-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁ClO₄S | PubChem[1] |
| Molecular Weight | 262.71 g/mol | PubChem[1] |
| Exact Mass | 262.0066577 Da | PubChem[1] |
| XLogP3 (Computed) | 2.6 | PubChem[1] |
| Polar Surface Area | 68.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents | Inferred from structure[7] |
Structural Influence on Properties:
-
Methylsulfonyl Group (-SO₂CH₃): This strongly electron-withdrawing group is the primary contributor to the molecule's polarity. It enhances solubility in moderately polar organic solvents and influences the electronic environment of the aromatic ring, which is crucial for subsequent synthetic transformations.
-
Chloro Group (-Cl): Positioned ortho to the ester, the chlorine atom provides a significant steric and electronic influence. It contributes to the overall electrophilicity of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific, often harsh, conditions.
-
Methyl Ester Group (-COOCH₃): This group serves as a key reactive handle. It can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. Its presence is fundamental to the molecule's role as a synthetic intermediate.
-
Methyl Group (-CH₃): The methyl group at the 3-position provides steric bulk, which can direct the regioselectivity of subsequent reactions on the aromatic ring.
Section 2: Synthesis and Mechanistic Insights
While the title compound can be sourced commercially, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially relevant approach involves the preparation of the corresponding carboxylic acid followed by esterification. The haloform reaction is a robust method for creating the acid precursor, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, from an acetophenone derivative.[5][8]
Caption: Proposed two-step synthetic pathway to the target compound.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid to its methyl ester.
Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting carboxylic acid via Thin Layer Chromatography (TLC). The identity and purity of the final product are confirmed using the analytical methods detailed in Section 3, particularly by observing the appearance of the methyl ester protons in ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (CH₃OH) in sufficient volume to fully dissolve the starting material upon gentle warming (e.g., 10-15 mL per gram of acid).
-
Causality Insight: Methanol serves as both the solvent and the reactant. Using an excess of methanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution. An exotherm may be observed.
-
Causality Insight: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Progress Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. c. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the final product as a crystalline solid.[6]
Section 3: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample and quantify any impurities.
-
Methodology: A Reverse-Phase (RP-HPLC) method is typically employed.[9]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Expected Result: A single major peak corresponding to the product, with its area percentage representing the purity.
-
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Expected Peaks: Characteristic absorption bands confirm the presence of the ester and sulfonyl groups.[10]
-
~1720-1730 cm⁻¹: Strong C=O (ester) stretching vibration.
-
~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹: Strong, sharp S=O (sulfonyl) asymmetric and symmetric stretching vibrations, respectively.
-
~2960-3000 cm⁻¹: C-H stretching from the methyl groups.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural elucidation.
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ ~7.8-8.2 ppm: Two doublets (2H), corresponding to the two aromatic protons.
-
δ ~3.9 ppm: Singlet (3H), from the methyl ester protons (-OCH₃).
-
δ ~3.1-3.3 ppm: Singlet (3H), from the methylsulfonyl protons (-SO₂CH₃).[10]
-
δ ~2.4-2.6 ppm: Singlet (3H), from the aromatic methyl protons (-CH₃).
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
δ ~165-170 ppm: Ester carbonyl carbon.
-
δ ~125-145 ppm: Multiple signals for the aromatic carbons.
-
δ ~52-53 ppm: Methyl ester carbon (-OCH₃).
-
δ ~40-45 ppm: Methylsulfonyl carbon (-SO₂CH₃).[10]
-
δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Expected Result:
-
Molecular Ion (M⁺): A peak at m/z ≈ 262, corresponding to the molecular weight. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key confirmation.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group ([M-31]⁺), the chloro atom ([M-35]⁺), or the entire methylsulfonyl group ([M-79]⁺).
-
-
References
-
PubChem. (n.d.). Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]...
-
Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
-
ResearchGate. (n.d.). Development of a continuous flow process for the synthesis of mesotrione. Retrieved from [Link]
- Google Patents. (n.d.). WO2018178860A1 - Synthesis of mesotrione.
-
Patsnap. (n.d.). Synthetic process of herbicide tembotrione - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
-
Chemsrc. (n.d.). 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Sources
- 1. Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | C10H11ClO4S | CID 15132838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-CHLORO-3-METHYL-4-METHYLSULFONYLBENZOATE | 120100-04-1 [chemicalbook.com]
- 3. METHYL 2-CHLORO-3-METHYL-4-METHYLSULFONYLBENZOATE [120100-04-1] | King-Pharm [king-pharm.com]
- 4. Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate | 120100-04-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 7. CAS 106904-09-0: 2-Chloro-3-methyl-4-(methylsulfonyl)benzo… [cymitquimica.com]
- 8. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
